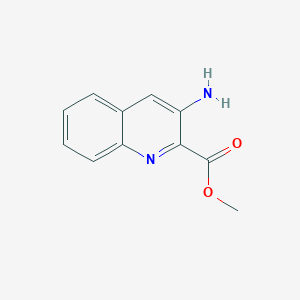

Methyl 3-aminoquinoline-2-carboxylate

Description

Methyl 3-aminoquinoline-2-carboxylate is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at position 3 and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in constructing fused polycyclic systems like benzo[b][1,5]naphthyridines . Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing ester moiety, enabling participation in cyclization and condensation reactions.

Properties

IUPAC Name |

methyl 3-aminoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-8(12)6-7-4-2-3-5-9(7)13-10/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVBINOKJLTGLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-aminoquinoline-2-carboxylate can be achieved through several methods. One common method involves the reaction of 2-chloroquinoline-3-carboxylic acid with methylamine under basic conditions to form the desired product. Another method includes the cyclization of 2-aminobenzonitrile with diethyl ethoxymethylenemalonate, followed by esterification with methanol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

Methyl 3-aminoquinoline-2-carboxylate has been studied for its potential as an antimicrobial and antiviral agent . Research indicates that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for developing new antibiotics and antiviral medications. For instance, modifications to the quinoline structure have shown enhanced activity against resistant strains of bacteria and viruses.

Anticancer Research

The compound is also being investigated for its role in cancer treatment. Its structural features allow it to interact with biological targets involved in cell proliferation and apoptosis. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Oxidation Reactions : This compound can undergo oxidation to form nitroquinoline derivatives, which are valuable intermediates in pharmaceuticals.

- Reduction Reactions : It can be reduced to yield alcohol derivatives, expanding its utility in synthetic pathways.

- Substitution Reactions : The presence of the amino group allows for further substitution reactions, leading to a variety of substituted quinoline derivatives with diverse functional groups.

Industrial Applications

In addition to its pharmaceutical uses, this compound is involved in the development of dyes and pigments . Its chemical structure contributes to the color properties required for various industrial applications, making it a valuable compound in materials science.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Activity

A study published by researchers at NCBI explored the antiviral properties of this compound derivatives against influenza viruses. The results indicated that specific modifications to the compound significantly enhanced its efficacy, showing promise for future antiviral drug development .

Case Study 2: Anticancer Properties

In another study focused on cancer treatment, researchers synthesized various analogs of this compound and tested their effects on human cancer cell lines. The findings revealed that some analogs exhibited potent cytotoxic effects, highlighting their potential as lead compounds for new anticancer therapies.

Mechanism of Action

The mechanism of action of methyl 3-aminoquinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. It can also interfere with the function of microbial cell membranes, resulting in antimicrobial effects.

Comparison with Similar Compounds

The compound is compared below with structurally related quinoline derivatives and heterocyclic esters, focusing on molecular features, physicochemical properties, and applications.

Structural Analogs Within the Quinoline Family

Methyl 4-hydroxyquinoline-2-carboxylate (CAS 5965-59-3)

- Structure : Hydroxyl group at position 4, methyl ester at position 2.

- Key Differences: The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the amino group in the parent compound. This substitution reduces basicity but enhances acidity (pKa ~8–10 for phenolic OH) .

- Applications: Used in metal coordination chemistry due to its chelating ability, unlike the amino-substituted analog, which is more reactive in nucleophilic substitutions .

Methyl quinoline-2-carboxylate (CAS 19575-07-6)

- Structure: No substituent at position 3; only the methyl ester at position 2.

- Key Differences: The absence of the amino group simplifies the electronic profile, reducing participation in cycloaddition or amination reactions. Lower solubility in polar solvents compared to amino-substituted derivatives .

- Applications: Primarily serves as a precursor for ester hydrolysis to quinoline-2-carboxylic acid, a scaffold in anticancer drug design .

Ethyl 3-aminoquinoline-2-carboxylate (CAS 62235-59-0)

- Structure : Ethyl ester instead of methyl ester at position 2.

- Key Differences : The ethyl group slightly increases lipophilicity (logP ~1.5 vs. ~1.2 for methyl), affecting membrane permeability in biological systems. Reactivity in ester hydrolysis is slower due to steric hindrance .

Methyl 3-aminoquinoline-5-carboxylate (CAS 1956382-58-3)

- Structure: Amino group at position 3, methyl ester at position 3.

- Key Differences : Altered substituent positions disrupt conjugation patterns, leading to distinct UV-Vis absorption profiles. Reduced efficacy in forming fused naphthyridines compared to the 2-carboxylate isomer .

Heterocyclic Esters with Varied Backbones

Methyl 3-aminobenzofuran-2-carboxylate

- Structure: Benzofuran core with amino and methyl ester groups.

- Key Differences: The oxygen atom in benzofuran enhances aromaticity but reduces nitrogen-mediated reactivity (e.g., hydrogen bonding with biomolecules). Lower thermal stability compared to quinoline derivatives .

- Applications: Explored in fluorescent probes due to benzofuran’s luminescent properties, a niche less common for quinolines .

Methyl 2-aminothiophene-3-carboxylate (CAS 4651-81-4)

- Structure: Thiophene ring with amino and ester groups.

- Key Differences: The sulfur atom increases electron richness, facilitating electrophilic substitutions. Higher logP (~2.0) than quinoline analogs enhances bioavailability in agrochemical applications .

Comparative Data Table

Biological Activity

Methyl 3-aminoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a quinoline ring structure with an amino group at the 3-position and a carboxylate ester at the 2-position. Its molecular formula is with a molecular weight of approximately 194.20 g/mol. The unique combination of functional groups allows for various chemical modifications, enhancing its biological activity and therapeutic potential.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : It exhibits potential as an antimicrobial agent against various pathogens.

- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation.

- Antiviral Effects : Investigations suggest its efficacy against certain viral infections.

- Enzyme Inhibition : It may inhibit enzymes involved in DNA replication and repair, contributing to its cytotoxic effects on cancer cells .

The mechanism of action of this compound involves:

- Interference with DNA Replication : By inhibiting enzymes essential for DNA synthesis, it induces cell death in rapidly dividing cells.

- Disruption of Microbial Cell Membranes : This leads to increased permeability and eventual cell lysis in microbial organisms.

- Reactive Oxygen Species (ROS) Modulation : The compound may alter oxidative stress levels within cells, impacting cell survival and proliferation .

Anticancer Activity

A study evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated significant growth inhibition across multiple types:

| Cell Line | Percentage Growth Inhibition (PGI) |

|---|---|

| Leukemia K-562 | 84% |

| Non-small cell lung cancer HOP-92 | 88% |

| Colon cancer HT29 | 80% |

| Melanoma SK-MEL-5 | 100% |

| Breast cancer MDA-MB-468 | 97% |

These findings suggest that this compound derivatives could serve as effective agents in cancer therapy .

Antimicrobial Studies

Research has shown that this compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays indicated that it could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

- Formation of the Quinoline Ring : Starting from appropriate precursors through cyclization reactions.

- Introduction of Functional Groups : Using reagents for amination and esterification to obtain the final product.

The ability to modify the structure allows researchers to create derivatives with enhanced biological activities or novel properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.